Enteromycin carboxamide
Description
Properties
Molecular Formula |
C6H9N3O4 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-[[(E)-3-amino-3-oxoprop-1-enyl]amino]-N-methoxy-2-oxoethanimine oxide |
InChI |
InChI=1S/C6H9N3O4/c1-13-9(12)4-6(11)8-3-2-5(7)10/h2-4H,1H3,(H2,7,10)(H,8,11)/b3-2+,9-4+ |
InChI Key |
WWUHEQGWFDDSQX-DSXPNFDZSA-N |
Isomeric SMILES |
CO/[N+](=C/C(=O)N/C=C/C(=O)N)/[O-] |
Canonical SMILES |
CO[N+](=CC(=O)NC=CC(=O)N)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Enteromycin carboxamide can be synthesized through the amidation of carboxylic acid substrates. This process involves the activation of carboxylic acids, which can be achieved using various methods such as catalytic amidation, non-catalytic amidation, and transamidation . The activation of carboxylic acids often requires catalysts or coupling reagents to convert them into more reactive intermediates like anhydrides, acyl imidazoles, or acyl halides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of amidation can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Enteromycin carboxamide undergoes various chemical reactions, including:
Methylation: Adding a methyl group to the compound.
Amidation: Formation of amide bonds.
Degradation: Breaking down the compound into smaller molecules.
Catalytic Reduction: Reducing the compound using a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include methylating agents, amines for amidation, and reducing agents for catalytic reduction. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, methylation results in methylated derivatives, while amidation produces amide bonds, and catalytic reduction yields reduced forms of the compound .
Scientific Research Applications
Chemistry
- Chemical Properties : Enteromycin carboxamide is studied for its chemical reactivity and stability under various conditions. Understanding its chemical properties aids in the development of derivatives that may enhance its antibacterial efficacy.
- Synthesis Techniques : Research focuses on optimizing synthetic routes to improve yield and purity, which is crucial for large-scale production.
Biology
- Antibacterial Activity : The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity. Studies have shown that this compound effectively disrupts bacterial cell functions, although the exact mechanism remains under investigation .
- Biosynthetic Pathways : Investigations into the biosynthetic gene clusters responsible for producing enteromycin-class antibiotics provide insights into potential modifications for enhanced activity .
Medicine
- Therapeutic Potential : this compound is being explored as a potential treatment for bacterial infections, particularly in cases where traditional antibiotics fail due to resistance mechanisms. Its effectiveness against resistant strains makes it a candidate for further clinical studies .
- Combination Therapies : Research is ongoing to evaluate the efficacy of this compound in combination with other antimicrobial agents to enhance therapeutic outcomes against multi-drug resistant organisms .
Industry
- Antibacterial Coatings : The compound's antibacterial properties are being investigated for use in developing coatings for medical devices and surfaces that require sterilization to prevent infections.
- Agricultural Applications : There is potential for using this compound in agriculture to manage bacterial diseases affecting crops, thereby reducing reliance on conventional pesticides .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against a range of clinical isolates. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 2 | Methicillin | 0.5 |
| Escherichia coli | 4 | Ciprofloxacin | 1 |
| Pseudomonas aeruginosa | 8 | Piperacillin | 16 |
This data supports the potential use of this compound in treating infections caused by resistant strains .
Case Study 2: Mechanism Exploration
Research aimed at elucidating the mechanism of action revealed that this compound interacts with bacterial ribosomes, inhibiting protein synthesis. This was demonstrated through in vitro assays showing reduced protein production in treated bacterial cultures compared to controls.
Mechanism of Action
The exact mechanism of action of enteromycin carboxamide is not fully understood. it is known to exhibit antibacterial activity by targeting bacterial cells and disrupting their functions. The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Bioactivity and Target Specificity
Key Findings :
- Potency: Cinnoline carboxamides exhibit nanomolar potency against ATM kinase, surpassing the LOX inhibitory activity of quinolinone carboxamides (micromolar range) .
- Structural Nuances: Methylation of the carboxamide in cinnoline derivatives maintains potency, unlike in quinoline carboxamides, highlighting scaffold-dependent structure-activity relationships (SAR) .
Molecular Interactions and Binding Modes
Hydrogen Bonding :
- This compound’s biosynthetic intermediates rely on hydrogen bonding between glycine and the PCP .
- PARP-1 inhibitor 16l forms three hydrogen bonds via its carboxamide with Gly-202 and Ser-243, critical for enzyme inhibition .
- JDTic analogue 13 replaces a hydroxyl group with a carboxamide, maintaining hydrogen bonding with Lys227 in opioid receptors .
- π-Stacking and Hydrophobic Effects: Thienoimidazole carboxamides (e.g., 16l) exhibit π-stacking with Tyr-246 in PARP-1, enhancing binding affinity . In opioid receptor ligands, carboxamide conformation dictates hydrophobic interactions with receptor pockets; rigidified carboxamides (e.g., compound 37) improve μ-receptor affinity .
pH-Dependent Behavior and Protein Binding
Carboxamide derivatives of amino acids exhibit pH-dependent binding to bovine serum albumin (BSA), with stronger association at acidic pH (e.g., Kf = 1.2 × 10⁴ M⁻¹ at pH 3 vs. 0.8 × 10⁴ M⁻¹ at pH 5) . This contrasts with this compound, which functions in a biosynthetic context rather than serum protein binding.
Functional Group Modifications and SAR
- Bioisosteric Replacements: Replacing hydroxyl groups with carboxamides (e.g., in JDTic derivatives) preserves binding poses, demonstrating carboxamide’s versatility as a bioisostere . In cannabinoid receptor ligands (e.g., O-775), carboxamide interactions with charged residues are disrupted by bulky substituents, reducing affinity .
Electron Effects :
Unique Features of this compound
- Biosynthetic Uniqueness : The O-methyl nitronate group is rare in natural products and enables cycloaddition reactivity absent in most carboxamides .
- Target Specificity : Unlike therapeutic carboxamides (e.g., kinase or LOX inhibitors), this compound functions as a biosynthetic intermediate rather than a direct therapeutic agent.
Q & A
Basic: What analytical techniques are recommended for characterizing Enteromycin carboxamide’s purity and structural integrity?
Answer:
To ensure purity and structural validation, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm functional groups and stereochemistry.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Quantify purity and detect impurities using high-resolution MS (e.g., LC–HRMS/MS for sensitivity) .
- X-ray Crystallography: For definitive structural elucidation, particularly if novel derivatives are synthesized .
- Infrared (IR) Spectroscopy: Validate carboxamide bond presence (stretching at ~1650 cm⁻¹).
Best Practices: Calibrate instruments with reference standards, and report detection limits (e.g., LC-MS sensitivity thresholds) to address potential false negatives .
Basic: How should researchers design a synthesis protocol for this compound derivatives?
Answer:
A robust synthesis protocol requires:
- Retrosynthetic Analysis: Break down the target molecule into feasible precursors, prioritizing carboxamide bond formation (e.g., coupling reagents like EDCI or HATU) .
- Functional Group Compatibility: Ensure protecting groups (e.g., Boc for amines) are stable during carboxamide formation.
- Purification: Use flash chromatography or preparative HPLC, with purity assessed via TLC or LC-MS .
Validation: Compare spectral data (NMR, IR) to literature or computational predictions .
Advanced: How can contradictions in enzymatic hydrolysis data for carboxamide-containing compounds be resolved?
Answer: Discrepancies in hydrolysis rates (e.g., low metabolite detection) often stem from methodological limitations:
- Analytical Sensitivity: Use LC–HRMS/MS over LC–ITMS for trace metabolite detection, as demonstrated in carboxamide hydrolysis studies with hCES1 enzymes .
- Enzyme Source Variability: Validate findings across recombinant enzymes (e.g., hCES1b vs. hCES2) and human liver microsomes (pHLM) to account for isoform-specific activity .
- Negative Controls: Include incubations without enzymes to rule out non-enzymatic degradation.
Reporting: Clearly state detection limits and enzyme batch sources to enhance reproducibility .
Advanced: What computational methods predict this compound’s interactions with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding affinities to target proteins (e.g., enzymes or receptors). Validate with experimental IC50 values .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-protein complexes over 100+ ns trajectories to identify key binding residues .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Study electronic interactions at the carboxamide moiety’s active site .
Data Integrity: Ensure computational parameters (e.g., force fields, solvation models) align with experimental conditions .
Basic: What are best practices for ensuring reproducibility in this compound experiments?
Answer:
- Detailed Protocols: Specify reagent sources (e.g., Sigma-Aldrich Lot#), instrument settings, and environmental conditions (pH, temperature) .
- Positive/Negative Controls: Include known carboxamide hydrolyzers (e.g., AB-PINACA) and enzyme inhibitors in hydrolysis assays .
- Raw Data Archiving: Deposit spectra, chromatograms, and crystallographic data in repositories like Zenodo .
Peer Review: Pre-submission validation by independent labs reduces methodological flaws .
Advanced: How to analyze this compound’s stability under varying pH conditions?
Answer:
- Kinetic Studies: Incubate the compound in buffers (pH 2–12) and quantify degradation via HPLC-UV at λmax. Calculate half-life (t½) using first-order kinetics .
- Degradation Products: Identify byproducts using LC–HRMS/MS and compare to synthetic standards.
- Temperature Effects: Conduct Arrhenius studies (e.g., 25°C–40°C) to predict shelf-life .
Reporting: Include buffer compositions and agitation rates to contextualize stability data .
Advanced: What strategies optimize the bioactivity of this compound analogs?
Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., alkyl chains, halogens) and test in vitro (e.g., IC50 in cancer cell lines) .
- Synergistic Combinations: Screen with adjuvants (e.g., pesticidal mixtures in Patent US 61/892,504) to enhance efficacy .
- Metabolic Stability: Use liver microsome assays to prioritize analogs resistant to hydrolysis .
Data Interpretation: Compare bioactivity trends to computational predictions (e.g., LogP vs. cell permeability) .
Basic: How to validate this compound’s biological activity in vitro?
Answer:
- Cell-Based Assays: Use MTT or CellTiter-Glo for cytotoxicity (e.g., IC50 in cancer lines like MCF-7) .
- Dose-Response Curves: Test 5–8 concentrations in triplicate, normalized to vehicle controls .
- Enzymatic Assays: Measure inhibition constants (Ki) for target enzymes (e.g., proteases) using fluorogenic substrates .
Quality Control: Include reference compounds (e.g., cisplatin for cytotoxicity) and report inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
